(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and potential for oxidation or reduction .Scientific Research Applications
Catalysis and Synthesis
In the field of catalysis, compounds with cyanopropenamide groups have been utilized as ligands in asymmetric hydrogenation reactions. For instance, rigid P-chiral phosphine ligands have demonstrated significant enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives and enamides. This showcases the utility of such compounds in the efficient preparation of chiral pharmaceutical ingredients, highlighting their importance in synthetic organic chemistry (Imamoto et al., 2012).
Material Science
In material science, the incorporation of specific functional groups into polymers has been explored. For example, polymer-bound thiol groups on poly(2-oxazolines) were synthesized from a monomer with a protected thiol group, demonstrating the ability to modify polymer surfaces for various applications, including bioconjugation and sensor development (Cesana et al., 2007).
Pharmacological Applications
While the request specifically excludes drug use, dosage, and side effects, it's worth noting that structurally similar compounds have been investigated for their potential in pharmacology. For example, a study on the synthesis of antibiotic SF-2312 explores the utility of related chemical frameworks in developing novel therapeutic agents (Hanaya & Itoh, 2010). Another example includes the exploration of polymer-bound functionalities for the creation of molecularly imprinted polymers, which can have significant implications in drug delivery systems and biorecognition elements (Sobiech et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(Z)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-24-17-10-14(8-15(11-21)19(22)23)9-16(20)18(17)25-12-13-6-4-3-5-7-13/h3-10H,2,12H2,1H3,(H2,22,23)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQRPVPYHWPQG-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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